molecular formula C21H24N2O3 B3006689 (2-methylindolin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone CAS No. 2034449-98-2

(2-methylindolin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone

Cat. No.: B3006689
CAS No.: 2034449-98-2
M. Wt: 352.434
InChI Key: QESBZNHZDRLELI-UHFFFAOYSA-N
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Description

The compound "(2-methylindolin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone" is a synthetic small molecule featuring a methanone core linking two heterocyclic moieties: a 2-methylindoline group and a pyridin-4-yl ring substituted with a tetrahydro-2H-pyran-4-yl methoxy group. The tetrahydro-2H-pyran-4-yl methoxy substituent may enhance solubility and metabolic stability compared to simpler alkoxy groups.

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-12-17-4-2-3-5-19(17)23(15)21(24)18-6-9-22-20(13-18)26-14-16-7-10-25-11-8-16/h2-6,9,13,15-16H,7-8,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESBZNHZDRLELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=NC=C3)OCC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of indole, a heterocyclic compound that is found in many biologically active molecules and has been shown to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to interact with multiple targets. Indole derivatives have been reported to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Therefore, the compound could potentially influence a variety of biochemical pathways related to these activities.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives, the compound could potentially induce a variety of cellular responses.

Biological Activity

The compound (2-methylindolin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone , often referred to by its chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indole moiety, a tetrahydropyran unit, and a pyridine ring. Its molecular formula is C19H22N2O2C_{19}H_{22}N_2O_2, with a molecular weight of approximately 310.39 g/mol. The structural features suggest potential interactions with biological targets, particularly in modulating enzyme activity and receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways, such as IL-15 signaling pathways, which are crucial in autoimmune diseases .
  • Receptor Interaction : The presence of the indole and pyridine rings suggests that the compound may interact with various receptors, potentially acting as an antagonist or agonist depending on the target .
  • Antioxidant Activity : Some studies indicate that related compounds exhibit antioxidant properties, which could contribute to their therapeutic effects in oxidative stress-related conditions.

Biological Activity Data

A summary of the biological activities observed in studies involving similar compounds is presented in Table 1.

Activity Observation Reference
IL-15 InhibitionReduced IL-15 dependent PBMC proliferation and cytokine secretion
Antioxidant EffectsScavenging of free radicals in vitro
CytotoxicityInduced apoptosis in cancer cell lines at micromolar concentrations

Case Study 1: IL-15 Pathway Modulation

In a study focused on autoimmune disorders, a series of compounds structurally similar to this compound were synthesized and tested for their ability to inhibit IL-15 signaling. The results indicated that certain derivatives effectively blocked IL-15Rα interactions, leading to decreased inflammatory responses in vitro. This suggests potential therapeutic applications for treating conditions like rheumatoid arthritis .

Case Study 2: Antioxidant Properties

Another investigation evaluated the antioxidant capacity of related indole derivatives. The study demonstrated that these compounds could significantly reduce oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). This finding supports the hypothesis that this compound may also exert protective effects against cellular damage due to oxidative stress .

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects: The 2-methyl group on indoline (target compound) may reduce metabolic oxidation compared to 6-aminoindoline (Compound 2) .
  • Heterocyclic Influence : The tetrahydro-2H-pyran-4-yl methoxy group likely improves aqueous solubility over plain methoxy or fluoropyridine substituents .
  • Synthetic Accessibility : Compound 1’s 78% yield highlights efficient coupling strategies that could be adapted for the target compound’s synthesis .

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